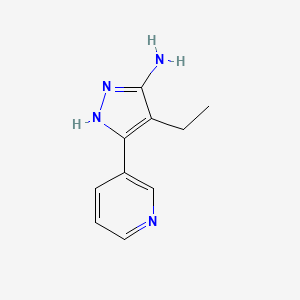
4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Pyridin-3-yl)-1H-pyrazol-5-amine: Lacks the ethyl group, which may affect its biological activity and chemical properties.
4-Ethyl-1H-pyrazol-5-amine: Lacks the pyridine ring, which may influence its binding affinity to molecular targets.
3-(Pyridin-3-yl)-1H-pyrazole:
Uniqueness
4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine is unique due to the presence of both the ethyl group and the pyridine ring, which can enhance its biological activity and chemical versatility
Propriétés
Formule moléculaire |
C10H12N4 |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
4-ethyl-5-pyridin-3-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H12N4/c1-2-8-9(13-14-10(8)11)7-4-3-5-12-6-7/h3-6H,2H2,1H3,(H3,11,13,14) |
Clé InChI |
WQXLCZCRBFSBQW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NN=C1N)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[1,2-benzisothiazole-3(2H),3'-pyrrolidine]-1'-carboxylic acid, 1,1-dimethylethyl ester, 1,1-dioxide](/img/structure/B13083227.png)

![[(2R,3S,5R)-3-hydroxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13083248.png)
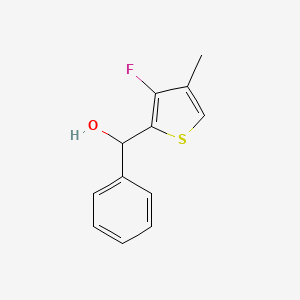
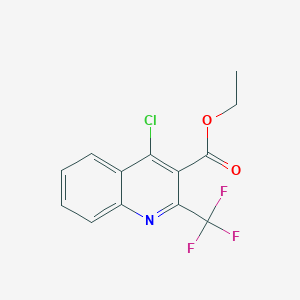
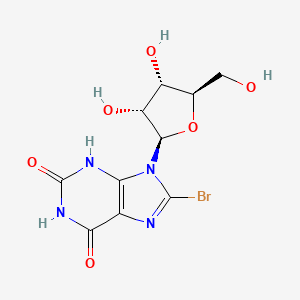

![2-amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one](/img/structure/B13083275.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13083276.png)
![1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13083288.png)
![2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13083296.png)
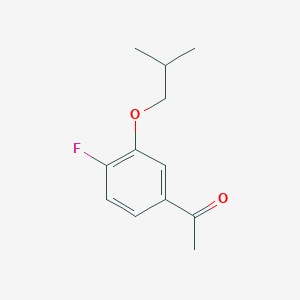
![(3aR,7aR)-rel-1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic acid, hexahydro-, 7a-ethyl 5-(phenylmethyl) ester](/img/structure/B13083317.png)

